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Introduction

Salmonella enterica serovar Kentucky is a globally distributed serovar, but the sequence type
(ST) 198 has emerged as a significant public health concern due to its association with
multidrug resistance, particularly to ciprofloxacin.[1][2] Rapid and accurate identification of S.
Kentucky ST198 is crucial for surveillance, outbreak investigation, and the development of
targeted interventions. Traditional methods for Salmonella subtyping are often time-consuming
and labor-intensive. Molecular assays, such as quantitative PCR (QPCR) and loop-mediated
isothermal amplification (LAMP), offer rapid, sensitive, and specific alternatives.

This document provides detailed protocols for two molecular assays designed for the specific
detection of S. Kentucky ST198: an allele-specific g°PCR assay and a LAMP-based assay.
These assays are based on lineage-specific single nucleotide polymorphisms (SNPs) that
differentiate ST198 from other closely related lineages, such as ST152.[3][4][5]

Principle of Detection: Targeting Lineage-Specific
SNPs

Comparative genomic studies have identified non-synonymous SNPs that are unique to the S.
Kentucky ST198 lineage.[3][4][5] These genetic markers allow for the design of highly specific
molecular assays. This protocol utilizes a hypothetical lineage-specific SNP in a conserved

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15578269?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC12646399/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9176280/
https://www.frontiersin.org/journals/sustainable-food-systems/articles/10.3389/fsufs.2021.695368/full
https://www.frontiersin.org/journals/sustainable-food-systems/articles/10.3389/fsufs.2021.695368/pdf
https://www.researchgate.net/publication/353573764_High-Resolution_Comparative_Genomics_of_Salmonella_Kentucky_Aids_Source_Tracing_and_Detection_of_ST198_and_ST152_Lineage-Specific_Mutations
https://www.frontiersin.org/journals/sustainable-food-systems/articles/10.3389/fsufs.2021.695368/full
https://www.frontiersin.org/journals/sustainable-food-systems/articles/10.3389/fsufs.2021.695368/pdf
https://www.researchgate.net/publication/353573764_High-Resolution_Comparative_Genomics_of_Salmonella_Kentucky_Aids_Source_Tracing_and_Detection_of_ST198_and_ST152_Lineage-Specific_Mutations
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578269?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

gene as the basis for allele-specific PCR. The principle of allele-specific PCR relies on primers
designed to be complementary to the target DNA sequence at the 3' end, including the SNP. A
perfect match allows for efficient amplification, while a mismatch significantly hinders or
prevents it.

Data Presentation: Performance of Molecular
Assays for Salmonella Detection

The following table summarizes the performance characteristics of various molecular methods
for the detection of Salmonella, providing a benchmark for the expected performance of the
assays described herein.

Sensitivity
Assay Type Target Gene(s) (CFUlreaction Specificity Reference(s)
or sample)
Real-Time PCR ) 0.04 CFU/g in )
invA ] High
(qPCR) spiked samples
Real-Time PCR ) 100% (in silico
ttrRSBCA 5 CFU/reaction o
(aPCR) and in vitro)
1.3-28
LAMP invA ) High
cells/reaction
5 fg
DNA/reaction; )
LAMP stn ] High
220 cells/g in
food
Allele-Specific High (serotype-
P rfbS 100 pg DNA J _(_ P [61[7]
PCR specific)

Experimental Protocols

Protocol 1: Allele-Specific qPCR for S. Kentucky ST198
Detection
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This protocol describes a real-time PCR assay using allele-specific primers and a hydrolysis
probe for the specific detection of an ST198-specific SNP.

1. DNA Extraction

Effective DNA extraction is critical for the success of the gPCR assay. The choice of method
may depend on the sample matrix.

e For Pure Cultures:

o Inoculate a single colony of the presumptive S. Kentucky isolate into 5 mL of Tryptic Soy
Broth (TSB) and incubate overnight at 37°C.

o Pellet 1 mL of the overnight culture by centrifugation at 12,000 x g for 2 minutes.
o Resuspend the pellet in 200 uL of sterile nuclease-free water.
o Boil the suspension for 10 minutes.
o Centrifuge at 12,000 x g for 5 minutes to pellet the cell debris.
o Use 1-5 pL of the supernatant as the DNA template for the gPCR reaction.
o For Complex Matrices (e.g., poultry rinse, environmental swabs):
o Pre-enrich the sample in Buffered Peptone Water (BPW) overnight at 37°C.

o Perform DNA extraction from 1 mL of the enrichment broth using a commercial DNA
extraction kit (e.g., QlAamp DNA Mini Kit, Qiagen) according to the manufacturer's
instructions for Gram-negative bacteria. High-quality DNA is essential for minimizing PCR
inhibition.

2. Primer and Probe Design

Primers and probes should be designed to target a validated ST198-specific SNP. For this
protocol, we will use a hypothetical SNP target.

o Target: A hypothetical G to A transition in the gyrA gene specific to the ST198 lineage.
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corresponds to the SNP)

w

Reverse Primer: 5'-[Reverse complementary sequence]-3'
Probe: 5'-[FAM]- [Sequence between primers] -[BHQ1]-3'

. QPCR Reaction Setup

Forward Primer (Allele-Specific): 5'-[Sequence flanking the SNP]-A-3' (The 3'-most base

Volume (per 20 pL

Component Final Concentration .
reaction)
2x qPCR Master Mix 1x 10 pyL
Forward Primer (10 uM) 400 nM 0.8 uL
Reverse Primer (10 uM) 400 nM 0.8 uL
Probe (10 puM) 200 nM 0.4 uL
DNA Template 2 pL
Nuclease-Free Water 6 uL
4. gPCR Cycling Conditions
Step Temperature (°C) Time Cycles
Initial Denaturation 95 10 min 1
Denaturation 95 15 sec 40
Annealing/Extension 60 60 sec

5. Data Analysis and Interpretation

» Positive Control: DNA from a confirmed S. Kentucky ST198 strain.

¢ Negative Control: DNA from a non-ST198 S. Kentucky strain (e.g., ST152) and a no-
template control (NTC).
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 Interpretation: A positive result for S. Kentucky ST198 is indicated by an amplification curve
with a Ct value typically below 35. The negative controls should not show any amplification.

Protocol 2: LAMP Assay for Rapid Screening of S.
Kentucky ST198

The LAMP assay allows for rapid, isothermal amplification of DNA with high specificity and
sensitivity.

1. DNA Extraction

A simple boiling method as described in Protocol 1 (Section 1 for Pure Cultures) is often
sufficient for LAMP assays due to their high tolerance to PCR inhibitors. For complex matrices,
a pre-enrichment step is recommended.

2. LAMP Primer Design

A set of four to six primers targeting six to eight distinct regions of the target gene (containing
the ST198-specific SNP) is required. These include forward and backward outer primers (F3,
B3), forward and backward inner primers (FIP, BIP), and optional loop primers (LF, LB).

3. LAMP Reaction Setup

Volume (per 25 pL

Component Final Concentration )
reaction)
2x Isothermal Master Mix 1x 12.5 uL
Primer Mix (10x) 1x 2.5 uL
DNA Template - 2 uL
Nuclease-Free Water - 8 uL

The 10x Primer Mix should contain FIP and BIP at 16 uM, F3 and B3 at 2 uM, and LF and LB
at 4 uM.

4. LAMP Reaction
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 Incubate the reaction mixture at a constant temperature of 63-65°C for 30-60 minutes in a
heat block or water bath.

 Inactivate the enzyme by heating at 80°C for 5 minutes.
5. Detection of Amplification

» Visual Detection (Colorimetric): Use a master mix containing a pH-sensitive dye (e.g., phenol
red). A color change from pink to yellow indicates a positive reaction.

» Visual Detection (Fluorescence): Add a fluorescent dye (e.g., SYBR Green |) to the reaction
tube after incubation. A green fluorescence under blue light indicates a positive reaction.

o Real-Time Turbidity: Monitor the increase in turbidity in real-time using a specialized

instrument.

Visualizations
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Caption: Overall workflow for the detection of S. Kentucky ST198.
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Caption: Principle of allele-specific PCR for S. Kentucky ST198.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Rapid Detection of
Salmonella Kentucky ST198]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15578269#developing-molecular-assays-for-rapid-
detection-of-s-kentucky-st198]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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